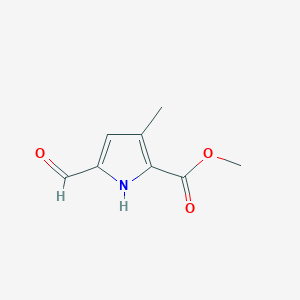

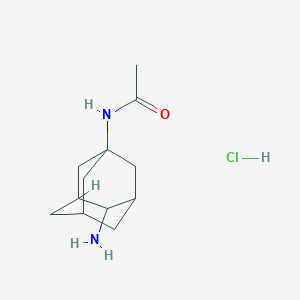

![molecular formula C15H12N6O4S3 B2509164 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-17-1](/img/structure/B2509164.png)

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, a benzo[d][1,3]dioxole, and two 1,3,4-thiadiazol rings .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The exact synthesis process for this specific compound is not found in the available literature.Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and functional groups . The exact structure can be determined using techniques such as 1D and 2D NMR experiments .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The thiadiazole rings, in particular, are known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 5-Methyl-1,3,4-thiadiazole-2-thiol, has a melting point of 188-189 °C and is soluble in chloroform .Scientific Research Applications

Antibacterial and Antimicrobial Activity

The compound’s 1,3,4-thiadiazole moiety has been associated with antibacterial and antimicrobial effects. Researchers have explored its potential as an agent against various bacterial strains, including Gram-positive and Gram-negative bacteria . Further investigations are needed to understand its mechanism of action and optimize its efficacy.

Antiviral Properties

The presence of the 1,3,4-thiadiazole ring suggests that this compound may exhibit antiviral activity. Researchers have studied similar derivatives for their effectiveness against viral infections. Investigating its potential as an antiviral agent could be valuable in the context of emerging viral diseases .

Anti-Inflammatory Effects

Compounds containing thiadiazole scaffolds have demonstrated anti-inflammatory properties. This compound might modulate inflammatory pathways, making it relevant for conditions involving inflammation, such as autoimmune diseases or chronic inflammatory disorders .

Anticancer Potential

While specific studies on this compound are lacking, other 1,3,4-thiadiazole derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, apoptosis induction, and inhibition of tumor growth. Investigating this compound’s impact on cancer cells could be worthwhile .

Antidiabetic Activity

The 1,3,4-thiadiazole ring has been associated with antidiabetic effects. Researchers have studied similar compounds for their ability to regulate blood glucose levels and improve insulin sensitivity. Investigating its potential as an antidiabetic agent could contribute to diabetes management .

Antihypertensive Properties

Although direct evidence for this compound is scarce, the presence of the 1,3,4-thiadiazole scaffold suggests possible antihypertensive effects. Researchers have explored related derivatives for their impact on blood pressure regulation. Further studies are needed to validate its efficacy in this context .

Other Potential Applications

Beyond the mentioned fields, this compound’s unique structure may offer additional applications. Exploring its effects on oxidative stress, neuroprotection, or enzyme inhibition could reveal novel therapeutic avenues .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the antimicrobial activity of related compounds, it may be of interest to investigate this compound’s potential as an antimicrobial agent .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the 1,3,4-thiadiazol-2-yl moiety, have been reported to exhibit a broad range of biological activities .

Mode of Action

For instance, some act as bidentate ligands, coordinating through the nitrogen atom .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.

Pharmacokinetics

Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

It is known that the tautomeric behavior of compounds with similar structures occurs due to 2-hydroxy-, mercapto- and amino-derivatives and is the pseudo aromatic molecule in nature .

properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O4S3/c1-7-18-19-13(27-7)16-11(22)5-26-15-21-20-14(28-15)17-12(23)8-2-3-9-10(4-8)25-6-24-9/h2-4H,5-6H2,1H3,(H,16,19,22)(H,17,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJCGWBCRWBJRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

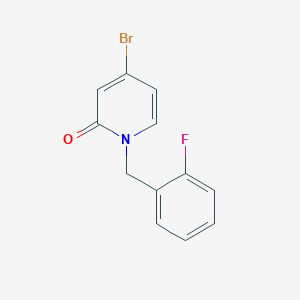

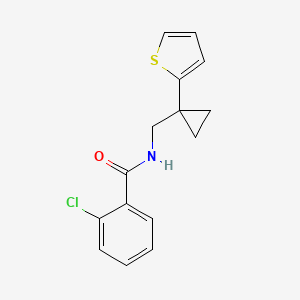

![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

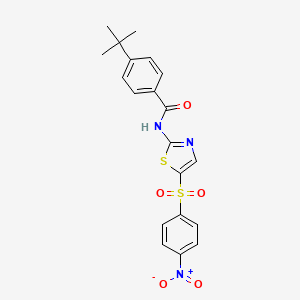

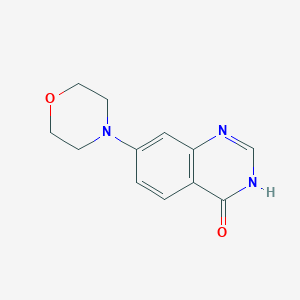

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)

amino}-2-methylpropanoate](/img/structure/B2509090.png)

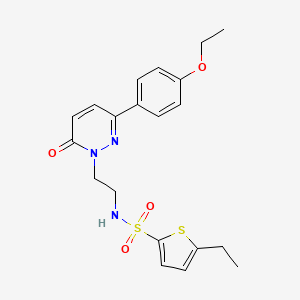

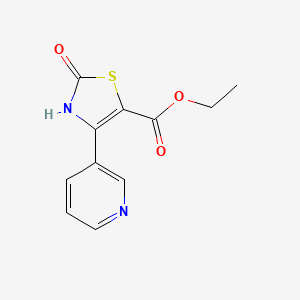

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)

![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)